1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13539853
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 1-[(3R)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | JMHXZIBLIPXFIZ-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)N(CCN)[C@@H]1CCN(C1)C(=O)C |
| SMILES | CC(C)N(CCN)C1CCN(C1)C(=O)C |
| Canonical SMILES | CC(C)N(CCN)C1CCN(C1)C(=O)C |
Introduction
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound classified as an amino acid derivative. It features a pyrrolidine ring, a ketone group, and amine functionalities, which are crucial for its chemical and biological properties. The compound's molecular formula is C11H23N3O, and its CAS number is 1354016-59-3 .
Synthesis Methods
The synthesis of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone typically involves the reaction of an amino acid with a pyrrolidine derivative under acidic conditions, followed by acylation to form the desired ketone structure. Various synthetic routes can be employed, depending on the availability of starting materials and desired yields.
Spectroscopic Analysis
The molecular structure and conformation of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can be analyzed using spectroscopic techniques such as NMR and IR spectroscopy. Additionally, computational modeling or X-ray crystallography can provide detailed insights into its three-dimensional structure if suitable crystals are obtained.
Potential Applications
Research into compounds similar to 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone suggests potential applications in treating neurological disorders or as antibacterial agents. This is due to their ability to interact with biological systems, such as enzymes or receptors.
Chemical Reactions and Mechanism of Action
The compound participates in various chemical reactions due to its functional groups, including the pyrrolidine and amine groups. These reactions are typically conducted under controlled conditions to optimize yields and selectivity. The mechanism of action often involves interactions with biological targets, which can be crucial for therapeutic applications.
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